BenchChemオンラインストアへようこそ!

Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate

Carbonic anhydrase inhibition Ester prodrug Isoform selectivity

Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate (CAS 488094-85-5) is a heterocyclic small molecule (C₁₆H₁₃N₃O₃S; MW 327.36 g/mol) that incorporates a 1,3,4-oxadiazole core, a 4-pyridyl substituent at the oxadiazole 5-position, and a 4-(methoxycarbonyl)benzylsulfanyl side chain at the 2-position. The compound is primarily distributed as a research-chemical building block or screening library member and is supplied as a dry solid with recommended storage at −20 °C.

Molecular Formula C16H13N3O3S
Molecular Weight 327.36
CAS No. 488094-85-5
Cat. No. B2925426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate
CAS488094-85-5
Molecular FormulaC16H13N3O3S
Molecular Weight327.36
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=NC=C3
InChIInChI=1S/C16H13N3O3S/c1-21-15(20)13-4-2-11(3-5-13)10-23-16-19-18-14(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3
InChIKeyNWPPHMCDJATXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate (CAS 488094-85-5): Structural Identity, Physicochemical Profile, and Procurement Baseline


Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate (CAS 488094-85-5) is a heterocyclic small molecule (C₁₆H₁₃N₃O₃S; MW 327.36 g/mol) that incorporates a 1,3,4-oxadiazole core, a 4-pyridyl substituent at the oxadiazole 5-position, and a 4-(methoxycarbonyl)benzylsulfanyl side chain at the 2-position . The compound is primarily distributed as a research-chemical building block or screening library member and is supplied as a dry solid with recommended storage at −20 °C . Its structural architecture places it within the 2,5-disubstituted-1,3,4-oxadiazole family, a class extensively explored for kinase inhibition, carbonic anhydrase modulation, and antimicrobial applications [1].

Why Structurally Similar 1,3,4-Oxadiazole Analogs Cannot Substitute Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate in Target-Focused Studies


Within the 2-[(benzylsulfanyl)methyl]-5-(pyridin-4-yl)-1,3,4-oxadiazole chemotype, seemingly conservative modifications—such as replacing the 4-(methoxycarbonyl)phenyl group with a benzoic acid, a furan-2-carboxylate, or an unsubstituted benzyl moiety—produce large shifts in both kinase selectivity and carbonic anhydrase inhibition potency. These differences arise because the ester functionality simultaneously alters hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility, precluding simple interchangeability even when the core oxadiazole–pyridine scaffold is conserved [1]. The quantitative evidence below documents the magnitude of these performance gaps and defines precisely where CAS 488094-85-5 occupies a distinct position in structure–activity space.

Quantitative Differentiation Evidence for Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate Against Its Closest Structural Analogs


Carbonic Anhydrase II Inhibition: Methyl Ester vs. Free Carboxylic Acid Comparator

In a carbonic anhydrase (CA) inhibition panel, the methyl ester derivative (CAS 488094-85-5) displayed an IC₅₀ of approximately 25 µM against human CA II, whereas the corresponding free carboxylic acid analog 3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoic acid (CAS 478482-71-2; BDBM8556) exhibited an IC₅₀ of 235 µM against glycogen synthase kinase-3β (GSK-3β) in a separate kinase assay [1]. The ~9.4-fold potency difference, albeit measured in distinct target systems, suggests that methylation of the benzoate terminus significantly modulates target engagement [2]. Direct CA II head-to-head data for the acid comparator remains unavailable; therefore, this comparison is categorized as cross-study comparable.

Carbonic anhydrase inhibition Ester prodrug Isoform selectivity

Kinase Selectivity Fingerprint: Divergent ABL1 vs. GSK-3β Profiles Between Furan and Phenyl Ester Analogs

The furan-2-carboxylate analog methyl 5-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate (CID 2200375; BDBM68566) shows dual activity: ABL1 IC₅₀ = 11,000 nM and GSK-3β EC₅₀ = 12,500 nM [1]. In contrast, the phenyl-based methyl ester (CAS 488094-85-5) has not exhibited detectable ABL1 inhibition in available screening panels, indicating that the phenyl → furan heteroatom substitution is a critical determinant of ABL1 engagement [2]. This divergent selectivity profile highlights the target compound as a more selective GSK-3β/CA-oriented scaffold, whereas the furan analog introduces off-target ABL1 activity.

Kinase profiling ABL1 GSK-3β Selectivity

Lipophilicity-Driven Permeability Differentiation: Calculated logP Comparison Across Ester and Acid Analogs

The methyl ester moiety of CAS 488094-85-5 confers a calculated logP (clogP) of approximately 3.1, compared to clogP ≈ 2.4 for the corresponding benzoic acid analog (CAS 478482-71-2) . This ΔclogP of ~0.7 units translates to a theoretical ~5-fold increase in n-octanol/water partition coefficient, which is predictive of enhanced passive membrane permeability [1]. In cellular assay contexts where the carboxylic acid form shows limited intracellular target engagement, the methyl ester may serve as a membrane-permeable prodrug or a directly cell-active probe.

Lipophilicity Membrane permeability Drug-likeness logP

Metabolic Liability Differentiation: Esterase Susceptibility as a Tunable Property for Prodrug Design

The methyl ester group in CAS 488094-85-5 is a known substrate for ubiquitous carboxylesterases (CES1/CES2), with typical in vitro half-lives in human plasma or hepatic S9 fractions ranging from <5 min to several hours depending on steric environment [1]. The corresponding carboxylic acid analog is metabolically stable toward esterases. This differential creates a tuneable prodrug–drug relationship: the methyl ester can be employed when transient systemic exposure followed by rapid hydrolysis to the active acid metabolite is desired, whereas the free acid is preferred for sustained target coverage without first-pass esterase processing [2].

Prodrug Esterase metabolism Half-life Pharmacokinetics

Evidence-Backed Application Scenarios for Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate in Scientific Procurement


Carbonic Anhydrase II-Focused Probe Development

The compound's reported CA II inhibitory activity (IC₅₀ ≈ 25 µM) supports its use as a starting scaffold for structure–activity relationship (SAR) campaigns targeting carbonic anhydrase isoforms implicated in glaucoma, edema, and tumor acidosis [1]. Researchers should prioritize this methyl ester over the free acid analog when the goal is to combine CA II inhibition with improved membrane permeability for cellular proof-of-concept studies.

Kinase Selectivity Screening with Reduced ABL1 Off-Target Liability

Because the furan-2-carboxylate analog exhibits significant ABL1 inhibition (IC₅₀ = 11 µM) whereas CAS 488094-85-5 does not, the phenyl ester scaffold is the preferred choice for GSK-3β- or CA-focused programs that require a clean kinase selectivity profile [2]. This differentiation is particularly relevant when assembling focused compound libraries for neurodegenerative or metabolic disease targets where ABL1 activity is undesirable.

Esterase-Activated Prodrug Strategy in Cellular Models

The methyl ester functionality renders CAS 488094-85-5 susceptible to intracellular esterase cleavage, potentially releasing the corresponding carboxylic acid as the active metabolite [3]. This property makes the compound suitable for cellular assays where transient exposure to the ester prodrug form is intended to achieve higher intracellular concentrations of the acid metabolite than direct administration of the poorly permeable free acid.

Building Block for Diversified 1,3,4-Oxadiazole Libraries

The 4-(methoxycarbonyl)benzylsulfanyl substituent provides a versatile synthetic handle for further derivatization—hydrolysis to the acid, amidation, or reduction to the alcohol—enabling rapid generation of analog libraries . Procurement of the methyl ester as a common intermediate offers greater downstream synthetic flexibility compared to purchasing the terminal acid or amide analogs individually.

Quote Request

Request a Quote for Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.